2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
説明
特性
IUPAC Name |
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZZYKACZXKHK-AKXYIILFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615571-23-8 | |
| Record name | SSR-504734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR-504734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
SSR-504734の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、ベンズアミドコアの形成とトリフルオロメチル基の導入が含まれます。合成経路は通常、次のステップを伴います。
ベンズアミドコアの形成: ベンズアミドコアは、アミド結合形成や芳香族置換など、一連の反応によって合成されます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨージドやトリフルオロメチルスルホネートなどの試薬を特定の反応条件下で使用して導入されます.
SSR-504734の工業生産方法は、これらの合成経路のスケールアップを伴い、同時に高純度と高収率を確保します。これには、反応条件の最適化、効率的な触媒の使用、再結晶やクロマトグラフィーなどの精製技術の採用が含まれる場合があります。
化学反応の分析
科学的研究の応用
SSR-504734 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: SSR-504734 is used as a tool compound to study the inhibition of glycine transporter 1 and its effects on glycine levels in biological systems.
Biology: In biological research, SSR-504734 is used to investigate the role of glycine transporter 1 in neurotransmission and its impact on neurological functions.
Medicine: SSR-504734 has shown promise in preclinical studies for the treatment of schizophrenia, anxiety, and depression. .
作用機序
類似の化合物との比較
SSR-504734は、グリシン輸送体1阻害剤として知られる化合物群の一部です。類似の化合物には次のものがあります。
サルコシン: グリシン輸送体1も阻害し、臨床試験で抗精神病作用を示している天然に存在するアミノ酸.
A-1246399: アルコール探求行動と再発への影響について研究されてきた、別のグリシン輸送体1阻害剤.
RO4993850: SSR-504734と同様の薬理学的特性を持つグリシン輸送体1阻害剤.
SSR-504734は、その特定の化学構造とグリシン輸送体1の可逆的阻害においてユニークです。前臨床試験で有望な結果を示しており、研究と潜在的な治療用途のための貴重なツールとなっています。
類似化合物との比較
Chemical Identity :
Structural Features :
- A benzamide core substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 3.
- Chiral (S)-configured phenyl and piperidin-2-ylmethyl groups, ensuring stereospecific interactions .
- Hydrochloride salt formulation for enhanced solubility and stability .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several benzamide and piperidine derivatives. Key analogs include:
Key Observations :
Pharmacological Activity
- GlyT1 Inhibition : Analogs like the pyridine-2-carboxamide in exhibit potent GlyT1 inhibition (IC₅₀ < 10 nM), suggesting the target compound may share this mechanism .
- CNS Penetration : The (S)-piperidinylmethyl group in the target compound likely enhances blood-brain barrier permeability compared to bulkier analogs (e.g., triazolo-pyridines in ) .
Physicochemical Properties
生物活性
Overview
2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride, commonly known as SSR504734, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders, particularly schizophrenia. Its mechanism of action involves enhancing glutamatergic neurotransmission by increasing extracellular glycine levels, which subsequently influences dopaminergic activity in the brain.
SSR504734 functions primarily as a GlyT1 inhibitor , leading to increased glycine availability in the synaptic cleft. This increase enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that SSR504734 can facilitate dopamine release in the nucleus accumbens when stimulated by the basolateral amygdala, suggesting its role in modulating reward pathways associated with dopamine-related disorders .
Dopaminergic Modulation
- Study Findings : SSR504734 was shown to enhance dopamine release in response to electrical stimulation of the basolateral amygdala at specific frequencies (20 Hz and 40 Hz). This effect was dependent on glutamatergic tone, indicating that GlyT1 inhibition can significantly influence dopaminergic signaling in the brain .
Anticancer Activity
While SSR504734 is primarily studied for its effects on neurotransmission, some derivatives and related compounds have been evaluated for anticancer properties. For example, studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, although direct evidence for SSR504734's anticancer activity remains limited .
Antifungal Activity
Research exploring structurally similar compounds has indicated potential antifungal properties against strains like Candida albicans. For instance, a related compound showed significant inhibitory effects on biofilm formation and viability of fluconazole-resistant strains. While SSR504734 itself has not been extensively studied for antifungal activity, its structural analogs suggest a possible avenue for future research in this area .
Comparative Biological Activity Table
Case Studies
Several studies have documented the effects of SSR504734 in animal models:
- Dopaminergic Activity : In anesthetized rats, administration of SSR504734 resulted in increased extracellular glycine levels and enhanced dopamine release upon stimulation of the nucleus accumbens. This suggests a potential therapeutic role in conditions like schizophrenia where dopaminergic dysregulation is prevalent .
- Behavioral Studies : Behavioral assays in rodent models have indicated that SSR504734 may improve cognitive deficits associated with schizophrenia by modulating glutamate and dopamine pathways, although further clinical studies are necessary to validate these findings in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
